Disodium stannous citrate

Enzymatic browning Fresh-cut produce Color fixative comparison

Reformulating canned products to eliminate sulfite allergens? Disodium stannous citrate (DSC) delivers sulfite-equivalent PPO inhibition (residual activity 25.30%) via dual Sn²⁺ redox + citrate chelation, outperforming ascorbic acid, citric acid, and sodium erythorbate at equal concentrations. • 0.1% DSC immersion extends fresh-cut vegetable shelf life to 20 days at 4°C • Compound formulations achieve 91.7% light transmittance in fruit juices • Thermal stability to ~250°C ensures full retort compatibility • LD₅₀ 2.5-2.7 g/kg, negative mutagenicity-superior safety vs. sodium metabisulfite

Molecular Formula C6H8Na2O7Sn
Molecular Weight 356.81 g/mol
Cat. No. B13122064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium stannous citrate
Molecular FormulaC6H8Na2O7Sn
Molecular Weight356.81 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na].[Na].[Sn]
InChIInChI=1S/C6H8O7.2Na.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;
InChIKeySWSJSCHGMOUPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Stannous Citrate — Baseline Procurement Data


Disodium stannous citrate (DSC; CAS 25088-96-4), also referred to as sodium stannous citrate, is a water-soluble, highly hygroscopic stannous(II) complex with the molecular formula C₆H₆Na₂O₈Sn and a molecular weight of 370.79 g/mol [1]. It is primarily employed as a reducing-agent-based food additive that functions through the gradual consumption of residual oxygen via Sn²⁺→Sn⁴⁺ oxidation, thereby providing simultaneous antioxidant, color-protection, and antiseptic effects . Regulatory approvals include China's GB 2760, which permits its use in canned fruits, vegetables, and mushrooms at a maximum level of 0.3 g/kg [2].

DSC vs Generic Antioxidants — Performance Comparison


Food-grade reducing agents that share the same broad functional category (antioxidant, color fixative) cannot be interchanged without quantitative performance loss. Disodium stannous citrate (DSC) combines a strong, oxygen-scavenging Sn²⁺ redox couple with a chelating citrate backbone, a dual mechanism that is absent in monofunctional agents such as citric acid (acidulant-only), ascorbic acid (oxygen scavenger without metal-chelation stability), and sodium erythorbate (single-electron reductant). Empirical evidence demonstrates that at equimolar or equal mass concentrations, DSC outperforms these common alternatives in both enzymatic browning inhibition and polyphenol oxidase (PPO) suppression, while matching the efficacy of sulfite-based agents — but without the well-documented allergenicity, genotoxicity, and international usage restrictions associated with sulfites [1][2].

Quantitative Evidence for Disodium Stannous Citrate


Anti-Browning Efficacy in Fresh-Cut Lotus Root

In a head-to-head study on fresh-cut lotus root stored at 4°C for 20 days, disodium stannous citrate (DSC) at 0.1% (w/v) was compared against four common color-protecting agents at identical concentration and treatment duration (15 min immersion). DSC achieved the lowest browning degree and the strongest PPO inhibition among all tested non-sulfur agents, outperforming citric acid, ascorbic acid, and sodium erythorbate. Its anti-browning performance was statistically indistinguishable from that of sodium bisulfite (0.1%), the current industry benchmark that faces increasing regulatory restrictions [1].

Enzymatic browning Fresh-cut produce Color fixative comparison

Polyphenol Oxidase Inhibition in Canned Mushroom

When DSC was applied to canned Agaricus bisporus (button mushroom) systems, the residual PPO activity was measured at 25.30% of the untreated control, indicating that DSC eliminates nearly three-quarters of enzymatic browning potential. This quantitative benchmark was established through UV-visible spectral analysis at 410 nm, with DSC significantly weakening the absorption peak of enzymatic browning products [1]. Although a direct comparator PPO-residual value for sodium metabisulfite was not reported in the same study, parallel experiments in the same research program confirmed that DSC achieved inhibitory effects on PPO and browning 'up to the ones of sodium metabisulfite' in both Agaricus bisporus and litchi [2].

Polyphenol oxidase Enzyme inhibition Canned mushroom

PPO Inhibitor Screening in Phyllanthus emblica

In a systematic screening of PPO inhibitors for Phyllanthus emblica (emblic), DSC was ranked as the most effective inhibitor among all agents tested. At a concentration of 0.6 g/L with a contact time ≥160 min, DSC effectively suppressed PPO activity, outperforming other candidate inhibitors evaluated in the same experimental design [1]. This study used response surface methodology to first optimize PPO extraction (yielding a model-predicted activity of 24.83 U/(g·min) under optimal conditions of pH 7.9, 1.5 h extraction, 4:1 mL/g liquid-to-material ratio), then screened inhibitors against this standardized enzyme preparation.

Phyllanthus emblica PPO inhibitor screening Response surface optimization

Acute Toxicity Profile vs Sulfite Preservatives

Disodium stannous citrate demonstrates a more favorable acute toxicity profile than sulfite-based alternatives. The oral LD₅₀ in mice is reported as 2.5 g/kg (2,500 mg/kg) with a second-source value of 2.7 g/kg [1]. Ames test, bone marrow micronucleus test, and mouse sperm chromosomal aberration test all returned negative results, indicating absence of mutagenic potential [1]. In contrast, sodium metabisulfite — the sulfur-containing agent to which DSC is functionally comparable — exhibits an oral LD₅₀ of approximately 1,131–1,540 mg/kg in rats [2] and has been shown to induce genotoxic effects at high oral doses in mouse models [3].

Acute oral toxicity Mutagenicity Food additive safety

Color Preservation in Olive Juice Processing

When applied to olive juice processing, disodium stannous citrate maintained a light transmittance of 91.7%, effectively preserving the original color of the juice . This quantitative optical metric provides a reproducible quality benchmark. The mechanism is attributed to DSC's dual capability: oxygen scavenging via Sn²⁺ oxidation and chelation of pro-oxidant metal ions (e.g., Cu²⁺) that would otherwise catalyze enzymatic browning .

Olive juice Light transmittance Color protection processing

Thermal Stability for Hot-Fill Compatibility

Thermogravimetric and visual observations indicate that DSC begins thermal decomposition at 250°C, turns yellow at 260°C, and becomes brown at 283°C . This thermal stability profile substantially exceeds that of ascorbic acid, which undergoes significant degradation at temperatures above 70–90°C in aqueous food matrices, and is compatible with hot-fill and retort sterilization processes commonly employed in canned fruit and vegetable manufacturing [1].

Thermal stability Canning process Hot-fill compatibility

Application Scenarios for Disodium Stannous Citrate


Sulfite-Free Canned Mushroom Production

Based on quantitative evidence that DSC achieves PPO inhibition comparable to sodium metabisulfite (residual PPO activity 25.30% [1]) and that DSC-based compound color fixatives (0.03% DSC + 0.02% phytic acid + 0.2% citric acid + 0.03% VC in pretreatment; 0.03% DSC + 0.5% citric acid + 0.5% CaCl₂ in canning liquor) deliver sulfite-equivalent anti-browning [2], DSC is the evidence-backed choice for canned mushroom exporters targeting EU and US markets where sulfite residues are strictly regulated (SO₂ <10 mg/kg).

Fresh-Cut Lotus Root Supply Chains

The direct head-to-head study demonstrates that 0.1% DSC immersion for 15 min at pH 3–6 maintains low browning degree and PPO activity for 20 days at 4°C, outperforming citric acid, ascorbic acid, and sodium erythorbate at equal concentration [1]. This positions DSC as the preferred single-agent solution for fresh-cut vegetable processors requiring extended cold-chain shelf life without sulfur-containing additives.

Tropical Fruit Canning with Color Fidelity

DSC compound formulations optimized for canned litchi (DSC 0.03% + citric acid 0.5% + CaCl₂ 0.5%) and the demonstrated 91.7% light transmittance in olive juice [2][3] support DSC's application in premium canned fruit products where visual color quality directly determines consumer acceptance and market grade. The thermal stability of DSC (decomposition onset ~250°C) ensures full compatibility with retort sterilization [4].

Reformulation of Sulfite-Containing Product Lines

Given DSC's comparable anti-browning efficacy to sulfites [1][2] and its superior toxicological profile (LD₅₀ 2.5–2.7 g/kg mouse oral, negative mutagenicity [3]) versus the genotoxic potential and lower LD₅₀ of sodium metabisulfite [4], DSC is the highest-confidence drop-in replacement for manufacturers reformulating product lines to eliminate sulfite allergens and comply with evolving international food additive regulations.

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